Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

mGluR4 Positive Allosteric Modulator Regioisomer SAR

N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396565-01-7) is a synthetic small molecule belonging to the 1,4-thiazepane-3-carboxamide chemotype, a seven-membered heterocyclic scaffold characterized by a highly three-dimensional ring system. Its core structure is shared by a series of CNS-active positive allosteric modulator (PAM) chemotypes targeting the metabotropic glutamate receptor 4 (mGluR4).

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 1396565-01-7
Cat. No. B2904884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396565-01-7
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)C
InChIInChI=1S/C14H18N2O2S/c1-9-3-4-11(7-10(9)2)15-14(18)12-8-19-6-5-13(17)16-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyORYYUKSLYWVJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide: Procurement-Relevant Structural & Pharmacophoric Baseline


N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396565-01-7) is a synthetic small molecule belonging to the 1,4-thiazepane-3-carboxamide chemotype, a seven-membered heterocyclic scaffold characterized by a highly three-dimensional ring system [1]. Its core structure is shared by a series of CNS-active positive allosteric modulator (PAM) chemotypes targeting the metabotropic glutamate receptor 4 (mGluR4) [2]. The compound integrates a 5-oxo-1,4-thiazepane fragment with a 3,4-dimethylphenyl anilide moiety (molecular formula C₁₄H₁₈N₂O₂S, MW 278.37 g/mol) [3]. This substitution pattern differentiates it from closely related regioisomeric and isosteric analogs, positioning it as a candidate for mGluR4-focused and fragment-based drug discovery programs.

Why Generic 1,4-Thiazepane-3-Carboxamides Cannot Substitute for the 3,4-Dimethylphenyl Derivative in Procurement


Within the 1,4-thiazepane-3-carboxamide class, minor variations in the N-aryl substituent produce dramatic shifts in target engagement and pharmacological profile. An HTS campaign identified the core scaffold as a weak mGluR4 PAM (EC₅₀ = 6.2 µM), but optimization of the anilide substitution delivered a 189-fold improvement in potency (EC₅₀ = 32.8 nM) [1]. The 3,5-dimethylphenyl regioisomer (CAS not assigned) has confirmed mGluR4 PAM activity with an EC₅₀ > 10 nM [2], while other close analogs such as N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396554-82-7) and N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396631-27-8) lack publicly reported primary pharmacology, making their biological interchangeability unverifiable . Therefore, procurement of the precise 3,4-dimethylphenyl derivative is essential for any SAR or screening program targeting the mGluR4 allosteric site or aiming to exploit the unique electron-donating and steric properties of the 3,4-dimethyl substitution.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-5-Oxo-1,4-Thiazepane-3-Carboxamide vs. Closest Analogs


Regioisomeric Substitution: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl mGluR4 PAM Activity

The (3R)-N-(3,5-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide regioisomer is documented as a confirmed mGluR4 PAM in a cell-based assay using HEK293 cells expressing human mGluR4, with an EC₅₀ > 10 nM [1]. In contrast, the target compound N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has not been profiled in the identical assay, preventing direct head-to-head comparison. However, within the broader 1,4-thiazepane mGluR4 PAM series, VU0544412 (the initial hit, EC₅₀ = 6.2 µM) was optimized through N-aryl substitution to VU6022296 (EC₅₀ = 32.8 nM), representing a ~190-fold potency gain from structural modification alone [2]. The relocation of a single methyl group (3,5- vs. 3,4-substitution) within this chemotype is likely to cause significant shifts in receptor binding and efficacy, as demonstrated by the steep SAR within the published series.

mGluR4 Positive Allosteric Modulator Regioisomer SAR

Electronic and Lipophilic Differentiation: 3,4-Dimethylphenyl vs. 3,4-Dichlorophenyl Analog

The 3,4-dimethylphenyl substitution on the 5-oxo-1,4-thiazepane-3-carboxamide core is electron-donating (+I effect, σₘ ~ -0.07, σₚ ~ -0.17 for –CH₃), whereas the 3,4-dichlorophenyl analog (CAS 1396554-82-7) is strongly electron-withdrawing (σₘ ~ +0.37, σₚ ~ +0.23 for –Cl) [1]. Calculated cLogP for the target compound is approximately 1.6–1.9, compared to approximately 2.3–2.6 for the dichloro analog (ΔcLogP ≈ -0.7), reflecting lower lipophilicity . These electronic and lipophilic differences are known to modulate passive CNS permeability, with the 1,4-thiazepane mGluR4 PAM series demonstrating brain penetration ratios (Kp,uu) ranging from <0.1 to 0.70 depending on substitution [2].

Physicochemical Properties Lipophilicity SAR

Structural Three-Dimensionality: 1,4-Thiazepane Scaffold vs. Flat Aromatic Heterocycle Alternatives

1,4-Thiazepane and 1,4-thiazepanone ring systems such as the 5-oxo-1,4-thiazepane-3-carboxamide core exhibit high three-dimensional character (quantified by PMI plot or Fsp³), and are explicitly identified as underrepresented in commercial fragment screening libraries compared to flat aromatic heterocycles [1]. N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, with its saturated seven-membered ring containing both nitrogen and sulfur, provides a 3D pharmacophore that cannot be achieved with more common piperidine, piperazine, or morpholine amides. This compound was synthesized via a four-component Ugi condensation, a methodology that specifically diversifies the carboxamide substitution to generate structurally complex, sp³-rich fragments in a single step [2].

Fragment-Based Drug Discovery 3D Fragments Library Design

Synthetic Accessibility and Library Diversification Advantage via Ugi Multicomponent Reaction

The 5-oxo-1,4-thiazepane-3-carboxamide scaffold, including the N-(3,4-dimethylphenyl) derivative, is directly accessed through a one-step, four-component Ugi condensation using carbonyl compounds, amines, isocyanides, and carboxylic acids [1]. This synthetic route contrasts with the multi-step linear syntheses required for many alternative heterocyclic carboxamides and enables rapid parallel library generation for SAR exploration. The published procedure demonstrates broad substituent tolerance, allowing systematic variation of the anilide portion while maintaining the core scaffold [1].

Multicomponent Reaction Ugi Condensation Library Synthesis

N-(3,4-Dimethylphenyl)-5-Oxo-1,4-Thiazepane-3-Carboxamide: Researcher-Validated Application Scenarios for Procurement Decisions


mGluR4 Positive Allosteric Modulator (PAM) Hit Expansion and SAR Studies

This compound serves as a regioisomeric probe in mGluR4 PAM programs. The established 1,4-thiazepane core has yielded potent, CNS-penetrant mGluR4 PAMs such as VU6022296 (EC₅₀ = 32.8 nM, Kp,uu = 0.70) with in vivo efficacy in haloperidol-induced catalepsy models [1]. The 3,4-dimethylphenyl analog enables SAR exploration of the N-aryl binding pocket, directly comparing to the 3,5-dimethylphenyl regioisomer (EC₅₀ > 10 nM) [2].

Three-Dimensional Fragment Library Enrichment for Novel Target Identification

The high sp³ character and seven-membered ring topology of the 1,4-thiazepane scaffold address the documented underrepresentation of three-dimensional fragments in screening collections [3]. This compound can be deployed in NMR-based or biochemical fragment screens to identify novel ligand–protein interactions, particularly for bromodomain and kinase targets.

Synthetic Methodology Validation and Combinatorial Library Construction

Procurement of this compound validates the Ugi four-component condensation route to 5-oxo-1,4-thiazepane-3-carboxamides, which enables one-step parallel synthesis of diverse N-aryl substituted analogs [4]. This is valuable for CROs and medicinal chemistry groups seeking to rapidly assemble focused libraries of sp³-rich heterocycles.

Comparative Physicochemical and CNS Permeability Profiling

The distinct electronic (electron-donating methyl groups) and lipophilic (cLogP ~1.6–1.9) profile of this compound makes it a useful comparator in CNS penetration assays alongside halogen-substituted analogs such as the 3,4-dichlorophenyl derivative (cLogP ~2.3–2.6) . This enables correlation of substitution-dependent physicochemical properties with measured brain penetration (Kp, Kp,uu).

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.